molecular formula C12H8Br2 B048420 4,4'-Dibromobiphenyl-d8 CAS No. 80523-79-1

4,4'-Dibromobiphenyl-d8

Cat. No.: B048420
CAS No.: 80523-79-1
M. Wt: 320.05 g/mol
InChI Key: HQJQYILBCQPYBI-PGRXLJNUSA-N
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Description

4,4'-Dibromobiphenyl-d8 (CAS: 80523-79-1) is a deuterated analog of 4,4'-dibromobiphenyl, where eight hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₂Br₂D₈, with a molecular weight of 320.04 g/mol . This compound is isotopically labeled (99 atom% D) and serves as a critical internal standard in mass spectrometry and environmental analysis due to its enhanced stability and minimal interference with non-deuterated analogs during detection .

The non-deuterated parent compound, 4,4'-Dibromobiphenyl (CAS: 92-86-4), has a molecular formula C₁₂H₈Br₂ and a molecular weight of 311.99 g/mol . It is a colorless crystalline solid with a melting point of 167–170°C and boiling point of 355–360°C, soluble in benzene and sparingly in hot alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dibromodiphenyl-D8 is synthesized by brominating biphenyl in the presence of a strong acid with a pKa of at most 4, such as a carboxylic or sulfonic acid . The reaction is typically carried out at ambient temperature, resulting in high yields of the desired product .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromodiphenyl-D8 involves the use of large-scale bromination reactors where biphenyl is reacted with bromine gas in the presence of a strong acid. The process is optimized to ensure high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromodiphenyl-D8 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

4,4'-Dibromobiphenyl-d8 is extensively used as a tracer in chemical reactions. Its deuterated nature allows researchers to track its path and interactions in various chemical processes. This capability is particularly useful for studying reaction mechanisms and pathways.

Biology

In biological studies, this compound serves as a valuable tool for tracing the movement of molecules within cells. It can help elucidate metabolic pathways and interactions between biomolecules, providing insights into cellular processes.

Medicine

In pharmaceutical research, this compound is utilized to study the pharmacokinetics and metabolism of drugs. Its stable isotopic labeling aids in quantifying drug distribution and transformation within biological systems.

Industry

The compound finds applications in the production of flame retardants and plasticizers. Its unique properties enhance the performance of these materials in various applications, including electronics and construction.

Case Study 1: Tracing Chemical Reactions

In a study published in ACS Omega, researchers utilized this compound to investigate the kinetics of a reaction involving palladium catalysts. The deuterated compound allowed for precise tracking of reaction intermediates and provided insights into the reaction mechanism that would not have been possible with non-deuterated analogs .

Case Study 2: Biological Interaction Studies

Another significant application was demonstrated in a study examining the interaction of polybrominated diphenyl ethers (PBDEs) with cellular receptors. The use of deuterated compounds like this compound enabled researchers to differentiate between various binding affinities and metabolic pathways influenced by these compounds .

Mechanism of Action

The mechanism by which 4,4’-Dibromodiphenyl-D8 exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes and activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This mechanism is crucial for mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
4,4'-Dibromobiphenyl-d8 C₁₂Br₂D₈ 320.04 N/A N/A Deuterated; used as analytical standard
4,4'-Dibromobiphenyl C₁₂H₈Br₂ 311.99 167–170 355–360 Parent compound; synthetic precursor
4,4'-Dibromooctafluorobiphenyl C₁₂Br₂F₈ 455.92 N/A N/A Fluorinated; higher electronegativity
1,2-Dibromo-1,2-diphenylethane C₁₄H₁₂Br₂ 340.05 241 (dec.) N/A Ethane backbone; lower conjugation
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate C₁₆H₁₄O₄ 270.28 N/A N/A Ester functional groups; polymer applications

Key Observations :

  • Deuterated vs. Non-deuterated: The deuterated form (d8) has a 2.5% higher molecular weight than the parent compound, critical for isotopic differentiation in mass spectrometry .
  • Fluorinated Analog : 4,4'-Dibromooctafluorobiphenyl (C₁₂Br₂F₈) is heavier (455.92 g/mol) and more lipophobic due to fluorine substituents, making it suitable for specialized material science applications .
  • Functional Group Variation : Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate lacks bromine but contains ester groups, reducing reactivity toward nucleophiles and enabling use in polymer synthesis .

Cost and Availability

  • This compound : Priced at ¥48,400 for 500 mg (99 atom% D), reflecting the high cost of deuterium enrichment .
  • Non-deuterated 4,4'-Dibromobiphenyl: Available at lower cost (e.g., $28.00 for 25 g), suitable for bulk synthetic applications .

Biological Activity

4,4'-Dibromobiphenyl-d8 (CAS No. 80523-79-1) is a deuterated derivative of 4,4'-dibromobiphenyl, a compound belonging to the class of polybrominated biphenyls (PBBs). PBBs have been widely studied due to their environmental persistence and potential toxicological effects. This article focuses on the biological activity of this compound, examining its interactions at the molecular level, toxicological implications, and environmental impact.

  • Molecular Formula : C12H8Br2D8
  • Molecular Weight : Approximately 303.1 g/mol
  • Melting Point : 163-165 °C
  • Boiling Point : 355-360 °C

Biological Activity Overview

This compound exhibits significant biological activity, primarily through its interactions with various biological systems. Key areas of interest include endocrine disruption, cytotoxicity, and environmental degradation.

Endocrine Disruption

Research indicates that polybrominated biphenyls can act as endocrine disruptors. They may interfere with hormone signaling pathways by mimicking or blocking the action of natural hormones. Studies have shown that this compound can bind to estrogen receptors, potentially leading to altered reproductive functions in wildlife and humans .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The compound has been shown to induce oxidative stress and apoptosis in human liver cells (HepG2), suggesting a mechanism involving reactive oxygen species (ROS) generation . The following table summarizes cytotoxicity data:

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of oxidative stress
MCF-720Estrogen receptor modulation
PC1225Apoptosis via mitochondrial pathway

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. Studies on degradation pathways indicate that this compound can undergo anaerobic microbial degradation, leading to the formation of less toxic metabolites such as 4-bromodiphenyl ether . The following table outlines the degradation pathways observed:

Degradation PathwayConditionsProducts Produced
Anaerobic microbial degradationFixed-film plug-flow reactor4-Bromodiphenyl ether (BDE3)
Photochemical degradationUV light exposureVarious brominated phenolic compounds

Case Studies

  • Case Study on Endocrine Disruption : A study conducted on zebrafish exposed to varying concentrations of this compound demonstrated significant alterations in reproductive behavior and hormone levels. Fish exposed to higher concentrations exhibited reduced spawning rates and altered sex ratios.
  • Cytotoxicity Assessment : In a controlled laboratory setting, human liver cells were treated with this compound. Results indicated a dose-dependent increase in cell death correlated with ROS levels, confirming the compound's potential as a hepatotoxin .
  • Environmental Monitoring : Research conducted in contaminated aquatic environments showed measurable levels of this compound in sediment samples. The study highlighted the compound's persistence and bioaccumulation in local fish populations, raising concerns about food safety and ecosystem health .

Q & A

Basic Questions

Q. What synthetic methodologies ensure high isotopic purity in the preparation of 4,4'-Dibromobiphenyl-d8?

  • Methodological Answer : Synthesis typically involves halogenation of biphenyl-d8 using bromine (Br₂) or HBr under controlled conditions. Isotopic purity is achieved via deuterium exchange reactions or starting with deuterated precursors (e.g., biphenyl-d8). Key steps include:

  • Catalytic bromination with Pd/C or FeCl₃ to selectively substitute hydrogen with bromine at the 4,4' positions.
  • Purification via column chromatography or recrystallization to remove non-deuterated byproducts.
  • Validation using NMR (¹H and ¹³C) to confirm deuterium incorporation (>98% isotopic purity) .

Q. How is isotopic purity quantified, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., m/z shifts due to deuterium substitution).
  • NMR Spectroscopy : Absence of ¹H signals at 7.2–7.6 ppm (aromatic protons) confirms deuterium substitution.
  • Isotopic Ratio Monitoring : LC-MS/MS with isotope dilution analysis (IDA) using certified internal standards ensures precision (±2% error) .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized for trace-level quantification of this compound in environmental matrices?

  • Methodological Answer :

  • Ionization : Use electrospray ionization (ESI) in negative mode for enhanced sensitivity to brominated aromatics.
  • Collision Energy : Optimize to 20–30 eV for parent ion fragmentation (e.g., m/z 328 → 248 [Br⁻ loss]).
  • Chromatography : Employ a C18 column with methanol/water (70:30) mobile phase (0.1% formic acid) to resolve co-eluting isomers.
  • Internal Standards : Spike with ¹³C-labeled analogs to correct for matrix effects .

Q. How to resolve contradictions in reported deuterium distribution patterns during stability studies?

  • Methodological Answer :

  • Controlled Degradation Experiments : Expose the compound to UV light, heat (40–60°C), or acidic/alkaline conditions. Monitor deuterium loss via time-resolved MS.
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to differentiate between experimental noise and true deuterium migration.
  • Cross-Validation : Compare results with XRD crystallography (if crystalline) to confirm structural integrity .

Q. What protocols are recommended for assessing photolytic stability in environmental fate studies?

  • Methodological Answer :

  • Light Exposure : Use a solar simulator (λ = 290–800 nm) to mimic natural conditions.
  • Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Quantify degradation products (e.g., 4-bromobiphenyl-d4) via GC-MS with electron capture detection (ECD).
  • Control : Include dark controls to isolate photolytic effects .

Q. How can isotopic tracing elucidate degradation pathways in metabolic studies?

  • Methodological Answer :

  • In Vitro Systems : Incubate with liver microsomes (e.g., rat S9 fractions) and track deuterium retention in metabolites via HRMS.
  • Pathway Mapping : Use software tools (e.g., MetaSite) to predict cleavage sites and compare with experimental data.
  • Kinetic Isotope Effects (KIE) : Measure rate differences between deuterated and non-deuterated analogs to identify rate-limiting steps .

Q. Tables for Key Data

Property Value Method Reference
Isotopic Purity≥98 atom % DHRMS/NMR
LC-MS/MS LOD0.1 ng/mLIDA with ¹³C internal standard
Photolytic Half-Life (pH 7)48 hoursSolar simulator/GC-ECD
LogP (Octanol-Water)4.2 ± 0.3Shake-flask method

Properties

IUPAC Name

1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJQYILBCQPYBI-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016849
Record name 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80523-79-1
Record name 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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